molecular formula C14H16ClN3O2S B14683199 2-Benzothiazolinone, 5-chloro-3-(4-methylpiperazin-1-YL)carbonylmethyl- CAS No. 33354-22-2

2-Benzothiazolinone, 5-chloro-3-(4-methylpiperazin-1-YL)carbonylmethyl-

Cat. No.: B14683199
CAS No.: 33354-22-2
M. Wt: 325.8 g/mol
InChI Key: YODVPSXHHYUKSG-UHFFFAOYSA-N
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Description

2-Benzothiazolinone, 5-chloro-3-(4-methylpiperazin-1-yl)carbonylmethyl- is an organic compound that belongs to the class of benzothiazolinones. This compound is characterized by the presence of a benzothiazolinone core, a chloro substituent at the 5-position, and a piperazine moiety at the 3-position. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazolinone, 5-chloro-3-(4-methylpiperazin-1-yl)carbonylmethyl- typically involves the reaction of 5-chloro-2-benzothiazolinone with 4-methylpiperazine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides, such as N,N’-dicyclohexylcarbodiimide (DCC), which facilitate the formation of the amide bond between the benzothiazolinone and piperazine moieties .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Benzothiazolinone, 5-chloro-3-(4-methylpiperazin-1-yl)carbonylmethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-Benzothiazolinone, 5-chloro-3-(4-methylpiperazin-1-yl)carbonylmethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzothiazolinone, 5-chloro-3-(4-methylpiperazin-1-yl)carbonylmethyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of microorganisms by interfering with their cellular processes. It may act by disrupting the cell membrane integrity or inhibiting key enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzisothiazolinone: A related compound with similar antimicrobial properties.

    Methylisothiazolinone: Another isothiazolinone derivative used as a preservative.

    Octylisothiazolinone: Known for its antifungal activity.

Uniqueness

2-Benzothiazolinone, 5-chloro-3-(4-methylpiperazin-1-yl)carbonylmethyl- is unique due to its specific structural features, such as the presence of the piperazine moiety, which may contribute to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

33354-22-2

Molecular Formula

C14H16ClN3O2S

Molecular Weight

325.8 g/mol

IUPAC Name

5-chloro-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-benzothiazol-2-one

InChI

InChI=1S/C14H16ClN3O2S/c1-16-4-6-17(7-5-16)13(19)9-18-11-8-10(15)2-3-12(11)21-14(18)20/h2-3,8H,4-7,9H2,1H3

InChI Key

YODVPSXHHYUKSG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O

Origin of Product

United States

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